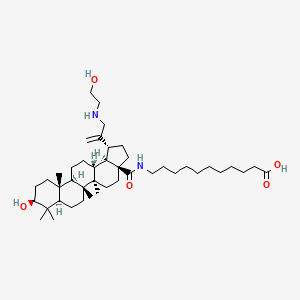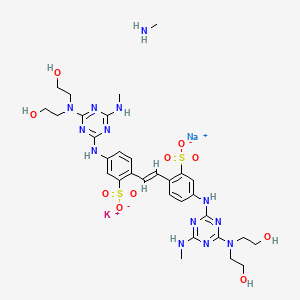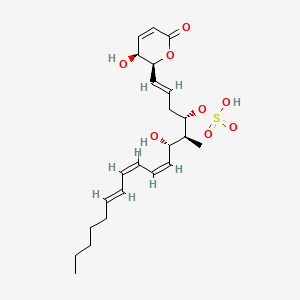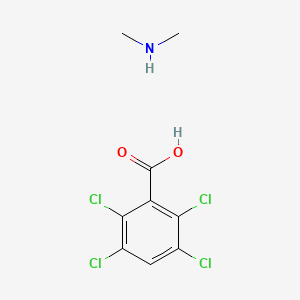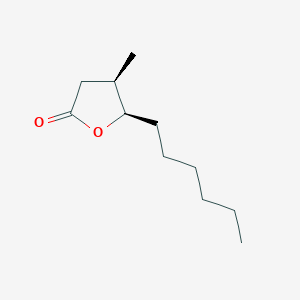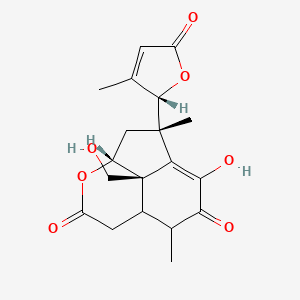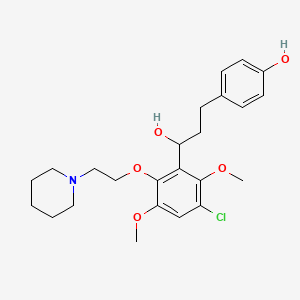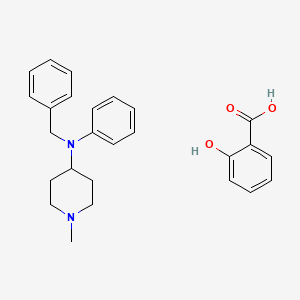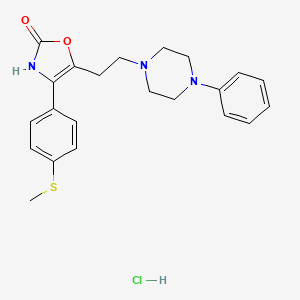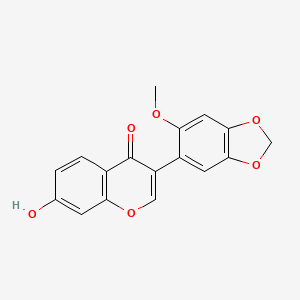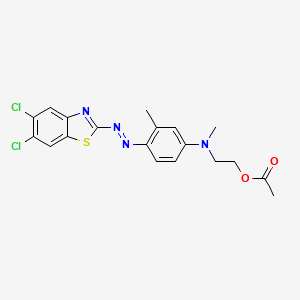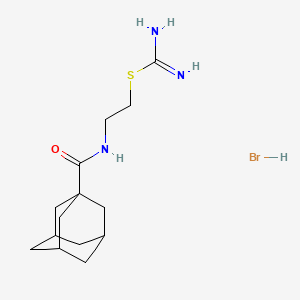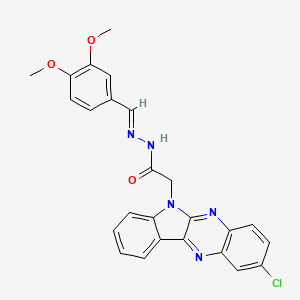
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by various functionalization reactions . Industrial production methods often rely on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like cerium (IV) oxide nanoparticles.
Reduction: Involving reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl derivatives, while reduction can yield corresponding amines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Exhibits cytotoxic effects against various cancer cell lines.
Medicine: Potential antiviral and anticancer agent due to its DNA intercalating properties.
Industry: Utilized in the development of optoelectronic devices and sensors.
Wirkmechanismus
The primary mechanism of action for this compound involves DNA intercalation. By inserting itself between DNA base pairs, it disrupts the processes vital for DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indoloquinoxalines like 6H-indolo[2,3-b]quinoxaline derivatives. These compounds share a similar structural framework and exhibit comparable biological activities . 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid ((3,4-dimethoxyphenyl)methylene)hydrazide is unique due to its specific functional groups, which enhance its DNA intercalating ability and cytotoxic effects .
Eigenschaften
CAS-Nummer |
109322-04-5 |
|---|---|
Molekularformel |
C25H20ClN5O3 |
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H20ClN5O3/c1-33-21-10-7-15(11-22(21)34-2)13-27-30-23(32)14-31-20-6-4-3-5-17(20)24-25(31)29-18-9-8-16(26)12-19(18)28-24/h3-13H,14H2,1-2H3,(H,30,32)/b27-13+ |
InChI-Schlüssel |
YQAPJYNIJDWHTF-UVHMKAGCSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


